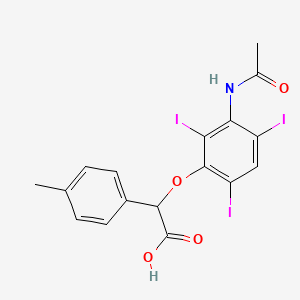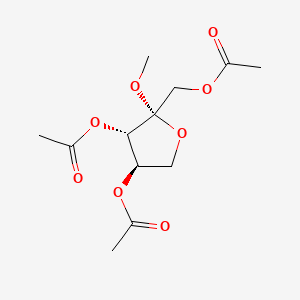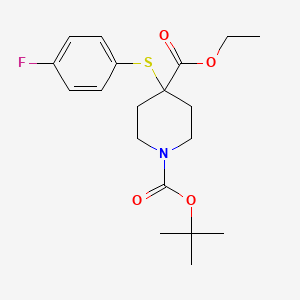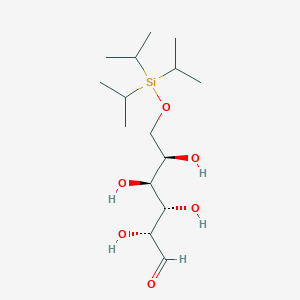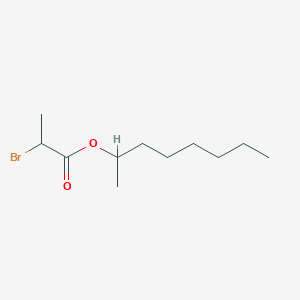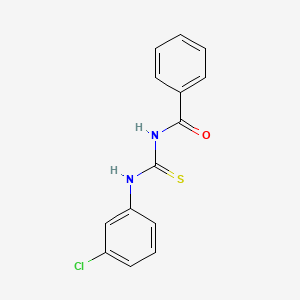
Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- is a thiourea derivative known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- typically involves the reaction of benzoyl chloride with 3-chloroaniline to form 1-benzoyl-3-(3-chlorophenyl)urea. This intermediate is then treated with thiophosgene to yield the desired thiourea derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocarbonyl group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
1-Benzoyl-3-(arylphyridyl)urea: Known for its insecticidal properties.
1-Benzoyl-3-(3-chlorophenyl)thiourea: A closely related compound with similar chemical properties.
Uniqueness: Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- stands out due to its unique combination of a benzoyl group, a chlorophenyl group, and a thiourea moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
21258-04-8 |
|---|---|
Fórmula molecular |
C14H11ClN2OS |
Peso molecular |
290.8 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11ClN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) |
Clave InChI |
JDYWSTPUOHTVLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


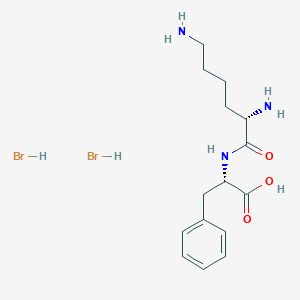
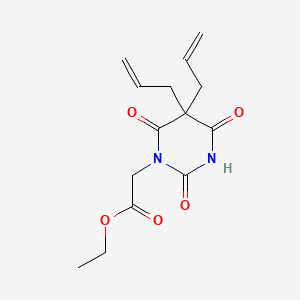

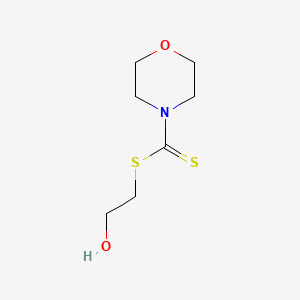
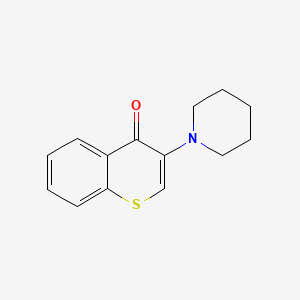
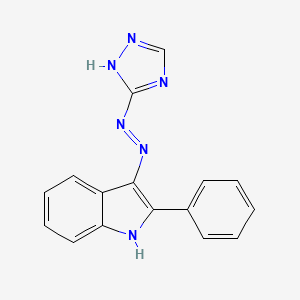
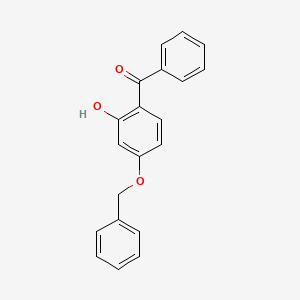
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
